molecular formula C13H15Cl2N5 B2824788 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride CAS No. 2176202-20-1

3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride

Cat. No.: B2824788
CAS No.: 2176202-20-1
M. Wt: 312.2
InChI Key: UJTUKWSGTSJRTJ-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a recognized and potent inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway source . Dysregulation of this pathway, particularly through JAK2 mutations like V617F, is a hallmark of various myeloproliferative neoplasms (MPNs) including polycythemia vera, essential thrombocythemia, and primary myelofibrosis source . Consequently, this compound serves as a vital pharmacological tool for investigating the pathogenesis of these hematologic malignancies and for evaluating the therapeutic potential of JAK2 inhibition. Its high selectivity for JAK2 over other JAK family members allows researchers to dissect specific signaling cascades in cellular and animal models of disease. The primary research value of this inhibitor lies in its application for preclinical studies aimed at understanding signal transduction, cellular proliferation, and survival mechanisms in JAK2-driven cancers, thereby contributing to the validation of JAK2 as a drug target and the development of novel targeted therapies.

Properties

IUPAC Name

3-methyl-N-(pyridin-4-ylmethyl)imidazo[4,5-b]pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5.2ClH/c1-18-12-11(3-2-6-15-12)17-13(18)16-9-10-4-7-14-8-5-10;;/h2-8H,9H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTUKWSGTSJRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1NCC3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Target Compound : The pyridin-4-ylmethyl group may enhance binding to kinase ATP pockets, similar to Trk inhibitors with bulky substituents (e.g., methoxybenzyl groups in ). The methyl group at the 3-position likely stabilizes the imidazo[4,5-b]pyridine core .
  • Maribavir Analogs: Ribofuranosyl substitutions (e.g., 5,6-dichloro-N-ethyl derivatives in ) confer antiviral properties by mimicking nucleosides, interfering with viral DNA replication .
  • Trk Inhibitors : Bulky aromatic substituents (e.g., methoxybenzyl) improve selectivity for Trk kinases, while pyrazole rings enhance metabolic stability .

Formulation and Solubility

  • The dihydrochloride salt form of the target compound and 6-bromo-3-[3-(dimethylamino)propyl] analog () suggests prioritization of solubility for oral or injectable formulations. In contrast, Trk inhibitors in use microcrystalline suspensions for extended release .

Research Findings and Implications

  • Synthetic Flexibility : The imidazo[4,5-b]pyridine core allows diverse substitutions (e.g., halogens, alkylamines, aryl groups), enabling tuning of pharmacokinetic and target-binding properties .
  • Salt Forms : Dihydrochloride salts (target compound and ) are preferred for ionic solubility, whereas neutral forms () may require co-solvents for delivery .
  • Unmet Needs : The target compound’s exact biological targets remain unconfirmed; further studies comparing its kinase inhibition profile with Trk inhibitors () are warranted .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps may include:

  • Condensation of pyridine derivatives with imidazo precursors under inert atmospheres.
  • Use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate intermediate formation .
  • Acidic or basic conditions for salt formation (e.g., dihydrochloride generation via HCl treatment). Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) is critical to confirm purity and structure .

Q. What analytical techniques are essential for validating the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substituent positions (e.g., methyl and pyridinyl groups) .
  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns .
  • Single-Crystal X-ray Diffraction (SCXRD): Resolves 3D molecular geometry and hydrogen bonding in crystalline forms (using SHELX programs for refinement) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays: Test inhibition/activation of target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods.
  • Cell viability assays: Assess cytotoxicity via MTT or resazurin reduction in relevant cell lines .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?

  • Perform density functional theory (DFT) calculations to optimize molecular geometry and simulate NMR/IR spectra. Compare with experimental data to identify mismatches (e.g., tautomerism or solvent effects) .
  • Use molecular dynamics simulations to account for conformational flexibility in solution .

Q. What strategies are recommended for analyzing polymorphic forms detected via X-ray diffraction?

  • Refine diffraction data using SHELXL to distinguish polymorphs via lattice parameters and hydrogen-bonding networks .
  • Conduct thermal analysis (DSC/TGA) to assess stability and phase transitions between polymorphs .

Q. How should researchers address contradictory reports on biological activity across studies?

  • Dose-response profiling: Re-evaluate activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Off-target screening: Use proteome-wide approaches (e.g., affinity chromatography or thermal shift assays) to identify unintended interactions .

Q. What experimental design principles optimize synthesis yield and purity?

  • Design of Experiments (DoE): Systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Inline monitoring: Employ techniques like ReactIR to track reaction progress and intermediate stability .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Analog synthesis: Modify substituents (e.g., pyridinylmethyl group) to probe steric/electronic effects .
  • Molecular docking: Map binding poses in target active sites using software like AutoDock or Schrödinger .

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